Cas no 2167329-04-4 (Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate)

Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic tertiary amine derivative featuring a cyano substituent at the 3-position and a Boc-protected nitrogen at the 9-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the cyano group offers reactivity for further functionalization. Its rigid bicyclic scaffold contributes to stereochemical control in synthetic applications. The compound is commonly employed in medicinal chemistry for the development of nitrogen-containing heterocycles, where its structural features enable precise modifications for target-oriented synthesis.
Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate structure
2167329-04-4 structure
Product Name:Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate
CAS No:2167329-04-4
MF:C14H22N2O2
MW:250.336683750153
CID:4779560
Update Time:2026-02-27

Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate
    • tert-Butyl exo-3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate
    • Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate
    • Inchi: 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-11-5-4-6-12(16)8-10(7-11)9-15/h10-12H,4-8H2,1-3H3
    • InChI Key: HVAISZQSMBCHCY-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1C2CCCC1CC(C#N)C2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 363
  • XLogP3: 2.3
  • Topological Polar Surface Area: 53.3

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Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:2167329-04-4)Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate
Order Number:A1239985
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:22
Price ($):1136
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Additional information on Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate

Introduction to Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 2167329-04-4)

Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate, with the CAS number 2167329-04-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its bicyclic structure, which includes a nine-membered azabicyclo[3.3.1]nonane core. The presence of a cyano group at the 3-position and a tert-butyl ester at the 9-position introduces unique functional properties that make it a promising candidate for further investigation in drug discovery and development.

The bicyclic framework of Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate imparts exceptional rigidity and stability to the molecule, which is often a desirable trait in drug candidates. This structural motif has been explored in various therapeutic contexts due to its ability to mimic natural products and bioactive scaffolds. The compound's stability under different physiological conditions makes it a valuable intermediate in the synthesis of more complex molecules designed for targeted therapeutic action.

One of the most intriguing aspects of Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate is its potential as a building block for the development of novel pharmacophores. The cyano group at the 3-position can serve as a versatile handle for further chemical modifications, allowing researchers to attach various functional groups or linkers that enhance binding affinity and selectivity towards specific biological targets. Additionally, the tert-butyl ester moiety provides a site for hydrolysis, which can be exploited in prodrug strategies to improve bioavailability or targeted release profiles.

In recent years, there has been growing interest in the application of azabicycloalkanes in medicinal chemistry due to their unique pharmacological properties. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural features of Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate align well with these trends, making it an attractive candidate for further exploration.

Recent studies have highlighted the potential of Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate as a scaffold for developing small-molecule inhibitors targeting enzymes involved in critical cellular pathways. For instance, modifications to the cyano group have been investigated as means to enhance interactions with metalloproteinases or kinases, which are often implicated in diseases such as cancer and neurodegeneration. The rigid bicyclic core also provides an excellent platform for designing molecules with high binding affinity and selectivity, reducing off-target effects and improving therapeutic efficacy.

The synthesis of Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate involves multi-step organic transformations that highlight its synthetic versatility. Key steps include cyclization reactions to form the azabicyclo[3.3.1]nonane ring system, followed by functionalization at the 3-position with a cyano group and at the 9-position with a tert-butyl ester group. These synthetic strategies leverage advanced catalytic methods and protecting group tactics to ensure high yields and purity of the final product.

The chemical properties of Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate also make it an interesting candidate for material science applications beyond pharmaceuticals. Its rigid structure and functional groups offer opportunities for designing novel polymers or coordination complexes with tailored properties for use in catalysis, sensors, or other advanced materials.

In conclusion, Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No.2167329-04-4) represents a fascinating compound with significant potential in both pharmaceutical research and material science applications.Tert-butylester functionality combined with thecyanogroup on abicyclicframework provides a rich scaffold for further chemical exploration.Bioactive scaffolds derived from this compound could lead to novel therapeutics targeting various diseases, while its structural features also open doors for innovative materials design.

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Amadis Chemical Company Limited
(CAS:2167329-04-4)Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate
A1239985
Purity:99%
Quantity:1g
Price ($):1136
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